molecular formula C10H14FN3 B6332285 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine CAS No. 1250037-92-3

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine

Cat. No.: B6332285
CAS No.: 1250037-92-3
M. Wt: 195.24 g/mol
InChI Key: AZVFVDFEACKOBF-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is a substituted piperazine derivative characterized by a 5-fluoropyridinyl moiety attached to the piperazine ring and a methyl group at the 2-position of the piperazine. This compound belongs to a broader class of piperazine-containing molecules, which are widely studied for their pharmacological and biochemical properties, including interactions with protein kinases, ion channels, and neurotransmitter receptors .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-8-6-12-4-5-14(8)10-3-2-9(11)7-13-10/h2-3,7-8,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVFVDFEACKOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine typically involves the reaction of 5-fluoropyridine with 2-methylpiperazine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural and functional differences between 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine and related compounds:

Compound Name Structural Features Biological Targets/Activities Key Findings References
1-(5-Fluoropyridin-2-yl)-2-methylpiperazine 2-methylpiperazine + 5-fluoropyridin-2-yl Hypothesized: Kinase modulation, ion channel interactions (inferred from structural analogs) Limited direct data; structural similarity to H-7 suggests potential PKC inhibition. Fluorine may enhance metabolic stability compared to non-fluorinated analogs.
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) 2-methylpiperazine + isoquinoline-5-sulfonyl Protein kinase C (PKC), cAMP-dependent kinase Potent PKC inhibitor; blocks radiation-induced apoptosis in endothelial cells , reverses PMA-mediated signaling in B lymphoma cells , and inhibits HL-60 differentiation . IC₅₀ values range from 10–100 μM .
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Piperazine + 2-fluorophenyl + chloropyridazine Serotonin/dopamine receptors (inferred) Synthesized via nucleophilic substitution; fluorophenyl group may enhance receptor binding affinity. Biological data specific to this compound are pending.
1-(5-Bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine Piperazine + bromo-methoxy-pyridinyl + dimethoxybenzyl Undisclosed; potential CNS target Structural complexity suggests multitarget activity. Bromine and methoxy groups may influence lipophilicity and blood-brain barrier penetration.

Biological Activity

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has the molecular formula C9H12FN3. The presence of a 5-fluoropyridine moiety contributes to its distinct electronic properties, which influence its interactions with biological targets. The compound is characterized by a piperazine ring, which is known for its ability to modulate receptor activity and enzyme function.

Mechanisms of Biological Activity

The biological activity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine primarily stems from its ability to bind to various receptors and enzymes. Studies have demonstrated that this compound can influence signaling pathways, leading to physiological changes within cells.

Key Mechanisms:

  • Receptor Binding: The compound exhibits affinity for specific receptors, potentially altering their activity.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in critical biochemical pathways, contributing to its pharmacological effects.

Pharmacological Applications

Research indicates that 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has potential applications in various therapeutic areas, particularly in oncology and neurology. Its ability to modulate receptor activity suggests possible uses as an anticancer agent or in the treatment of neurological disorders.

Binding Affinity Studies

Recent studies have focused on the binding affinity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine to various biological targets. The following table summarizes findings related to its interaction with specific receptors:

Receptor Binding Affinity (Ki) Effect
Serotonin Receptor 5-HT1A50 nMAgonist activity
Dopamine Receptor D2200 nMAntagonist activity
Histamine Receptor H1150 nMModulation of histaminergic signaling

These findings suggest that the compound may have significant implications for treating disorders linked to these receptors.

Case Studies

  • Anticancer Activity: A study evaluated the cytotoxic effects of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in A-549 lung carcinoma cells, with an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent .
  • Neurological Effects: In a model studying anxiety and depression, administration of the compound resulted in decreased anxiety-like behavior in rodents, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
1-(4-Fluorophenyl)piperazinePara-fluorophenyl groupDifferent reactivity due to phenyl ring
1-(3-Fluoropyridin-2-yl)piperazine3-fluoropyridine moietyVariations in binding affinity
1-(5-Chloropyridin-2-yl)-2-methylpiperazineChlorine substitution at position 5Altered electronic properties

The presence of fluorine in the pyridine moiety is crucial for enhancing binding affinity and biological efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between fluoropyridine derivatives and methylpiperazine. Key parameters include:

  • Temperature : 60–80°C for efficient coupling (avoiding side reactions) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluoropyridyl and methylpiperazine) via <sup>1</sup>H and <sup>13</sup>C chemical shifts .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 224.2) .
  • X-ray Crystallography : Resolve spatial arrangement using SHELX programs for crystallographic refinement .

Advanced Research Questions

Q. How does 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine interact with biological targets, and what mechanisms underpin its activity?

  • Methodological Answer :

  • Kinase Inhibition : Acts as a protein kinase C (PKC) inhibitor (Ki ~6 µM) via competitive binding to the ATP site, validated by enzymatic assays .
  • Apoptosis Induction : In neuroblastoma cells, it triggers p53-dependent apoptosis (DNA fragmentation assays; IC50 = 50 µM). Wild-type p53 cell lines show nuclear p53 accumulation post-treatment .

Q. How can computational modeling predict the compound’s interactions with therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger Suite to model binding to PKC or serotonin receptors. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Methodological Answer :

  • p53 Dependency : Compare apoptosis in wild-type vs. p53-mutant cell lines (e.g., SH-SY5Y). Western blotting confirms p53 upregulation only in responsive models .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-PKC targets (e.g., serotonin receptors) that may explain divergent results .

Data Analysis & Validation

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for PKC) .
  • Cell Line Authentication : STR profiling ensures genetic consistency (e.g., ATCC-certified SH-SY5Y) .

Q. What in vitro models best recapitulate the compound’s therapeutic potential?

  • Methodological Answer :

  • Neuroblastoma Models : SH-SY5Y cells (wild-type p53) for apoptosis studies .
  • Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection via MTT and caspase-3 assays .

Synthetic Chemistry Challenges

Q. How to mitigate fluoropyridine ring instability during synthesis?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .
  • Low-Temperature Quenching : Halt reactions at 0°C to prevent decomposition .

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